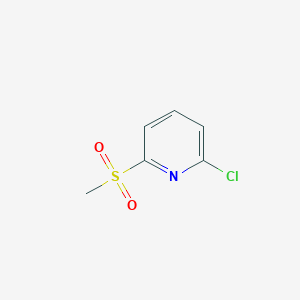

2-Chloro-6-(methylsulfonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

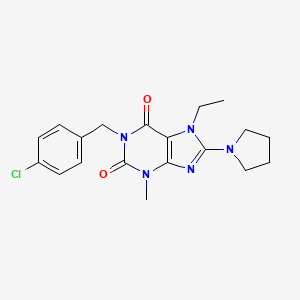

“2-Chloro-6-(methylsulfonyl)pyridine” is a chemical compound with the molecular formula C6H6ClNO2S . It has a molecular weight of 191.64 .

Synthesis Analysis

The synthesis of pyridine derivatives, including “2-Chloro-6-(methylsulfonyl)pyridine”, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(methylsulfonyl)pyridine” includes a pyridine ring with a chlorine atom and a methylsulfonyl group attached at the 2nd and 6th positions, respectively .Physical And Chemical Properties Analysis

“2-Chloro-6-(methylsulfonyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 384.3±42.0 °C at 760 mmHg, and a flash point of 186.2±27.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Synthesis of Prazoles : This compound is used in the modified synthesis of prazoles, which are critical in treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The process involves N-oxidation of 2,3-lutidine, one-pot synthesis, and chlorination steps, with a focus on green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).

Antimicrobial Preservatives : Trichloro- and tetrachloro-4-(methylsulfonyl) pyridines, related compounds, are effective as industrial preservatives due to their wide spectrum of activity against microorganisms. They have applications as mildewcides in exterior paints and preservatives in various products like asphalt, paper, and textiles (Wolf & Bobalek, 1967).

Spin-Crossover and Phase Changes in Iron(II) Complexes : The oxidation of related sulfur-substituted pyridine compounds results in iron(II) complexes that exhibit spin-crossover and crystallographic phase changes. This showcases the compound's role in studying magnetic and structural properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Antiviral Activity : Related pyridine compounds demonstrate significant antiviral activity against human, simian, and bovine rotaviruses, as well as varied activity against enteroviruses and paramyxoviruses (Kenny et al., 1986).

Synthesis of Cyclooxygenase-2 Inhibitors : 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines, a related group of compounds, have been synthesized for inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain (Friesen et al., 1998).

Catalysts in Asymmetric Hydrogenation : Electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, similar to 2-Chloro-6-(methylsulfonyl)pyridine, are used in synthesizing P-chiral pyridyl-dihydrobenzooxaphosphole ligands, which are applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes (Qu et al., 2014).

Safety and Hazards

“2-Chloro-6-(methylsulfonyl)pyridine” is labeled with the signal word “Warning” and is associated with hazard statements . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules .

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

As a reagent in suzuki–miyaura cross-coupling reactions , it likely plays a role in the synthesis of various organic compounds, affecting the pathways these compounds are involved in.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions , it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic molecules.

Propriétés

IUPAC Name |

2-chloro-6-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFPANUISJDYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(methylsulfonyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)

![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)

![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)

![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)